molecular formula C8H9FO2 B15308934 5-Fluoro-2-methoxy-4-methylphenol

5-Fluoro-2-methoxy-4-methylphenol

Cat. No.: B15308934
M. Wt: 156.15 g/mol
InChI Key: OPJUVCBCQADEDG-UHFFFAOYSA-N
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Description

5-Fluoro-2-methoxy-4-methylphenol (molecular formula: C₈H₉FO₂; molecular weight: 156.15 g/mol) is a fluorinated phenolic compound featuring a methoxy group at position 2, a methyl group at position 4, and a fluorine atom at position 5 on the aromatic ring.

Properties

Molecular Formula

C8H9FO2

Molecular Weight

156.15 g/mol

IUPAC Name

5-fluoro-2-methoxy-4-methylphenol

InChI

InChI=1S/C8H9FO2/c1-5-3-8(11-2)7(10)4-6(5)9/h3-4,10H,1-2H3

InChI Key

OPJUVCBCQADEDG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1F)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-methoxy-4-methylphenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 5-fluoro-2-methoxyphenol with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete substitution .

Industrial Production Methods: Industrial production of 5-Fluoro-2-methoxy-4-methylphenol may involve multi-step synthesis processes. These processes often start with readily available raw materials and involve several purification steps to achieve the desired purity. The specific details of industrial production methods are proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2-methoxy-4-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .

Scientific Research Applications

Chemistry: In chemistry, 5-Fluoro-2-methoxy-4-methylphenol is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a ligand in coordination chemistry .

Medicine: In medicine, derivatives of 5-Fluoro-2-methoxy-4-methylphenol are investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities .

Industry: In the industrial sector, the compound is used in the production of dyes, agrochemicals, and other specialty chemicals. Its unique chemical properties make it valuable in various manufacturing processes .

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methoxy-4-methylphenol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the presence of functional groups. The methoxy and fluorine substituents play a crucial role in modulating the compound’s reactivity and binding affinity to target proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 5-Fluoro-2-methoxy-4-methylphenol with key analogs identified in the literature, focusing on substituent effects and inferred properties:

Table 1: Structural and Functional Group Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Differences
5-Fluoro-2-methoxy-4-methylphenol 5-F, 2-OCH₃, 4-CH₃ C₈H₉FO₂ 156.15 Methyl group enhances steric bulk; moderate lipophilicity
2-Fluoro-5-methoxybenzoic acid 2-F, 5-OCH₃, COOH C₈H₇FO₃ 170.14 Carboxylic acid group increases acidity and water solubility
5-(3,5-Difluorophenyl)-2-methoxyphenol 3,5-diF, 2-OCH₃ C₁₃H₁₀F₂O₂ 248.21 Biphenyl structure with dual fluorine atoms; higher lipophilicity
2-Fluoro-5-methoxybenzaldehyde 2-F, 5-OCH₃, CHO C₈H₇FO₂ 154.14 Aldehyde group enhances electrophilicity; potential for condensation reactions

Key Observations:

Electronic Effects: The methyl group in 5-Fluoro-2-methoxy-4-methylphenol (position 4) is electron-donating, which may slightly reduce the acidity of the phenolic –OH group compared to analogs with electron-withdrawing groups (e.g., –COOH in 2-Fluoro-5-methoxybenzoic acid) .

Steric and Solubility Considerations: The methyl group introduces steric hindrance, which could reduce reactivity in sterically sensitive reactions (e.g., coupling reactions) compared to smaller substituents like –H or –F . Compared to 5-(3,5-Difluorophenyl)-2-methoxyphenol, the target compound lacks the extended biphenyl structure, likely resulting in lower molecular weight and reduced lipophilicity .

Functional Group Impact: Carboxylic acid derivatives (e.g., 2-Fluoro-5-methoxybenzoic acid) exhibit higher water solubility due to ionization, whereas the methyl and methoxy groups in the target compound suggest moderate solubility in organic solvents .

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